Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound containing a pyrimido[1,2-a]benzimidazole core. Its structure features a 3,4-dimethoxyphenyl substituent at position 4 and an ethyl carboxylate ester at position 2.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(12-9-10-15(27-2)16(11-12)28-3)24-14-8-6-5-7-13(14)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
RMZDLRZLSNHQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit the activity of an enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound is compared with structurally related pyrimido[1,2-a]benzimidazole derivatives (Table 1). Key differences arise from substituent groups, which influence physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparisons
Pharmacological Potential
- Antineoplastic Activity : Derivatives with nitro or trifluoromethyl groups show kinase inhibition (TIE-2/VEGFR2), suggesting the target compound’s dimethoxyphenyl group may modulate similar pathways with reduced cytotoxicity.
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to a class of benzimidazole derivatives. These compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 348.37 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Structural Characteristics
The compound features a tetrahydropyrimido structure fused with a benzimidazole ring, which is essential for its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxicity of the compound against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results showed an IC50 value of approximately 12 μM for HeLa cells and 15 μM for MDA-MB-231 cells, indicating moderate cytotoxic activity.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The results demonstrated effective inhibition of growth against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Bacillus subtilis | 4 μg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of benzimidazole derivatives against viruses such as Hepatitis C Virus (HCV). Although specific data on this compound is limited, similar structures have shown promising results.
Research Findings
A related study reported that certain benzimidazole derivatives exhibited EC50 values in the nanomolar range against HCV non-structural proteins, suggesting that this compound may warrant further investigation in this area.
The mechanisms underlying the biological activities of this compound are likely multifaceted. For anticancer effects, studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53. In antimicrobial activity, the disruption of bacterial cell membranes and inhibition of metabolic pathways have been proposed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
